molecular formula C22H24N6O2 B10934851 6-(4-methoxyphenyl)-1-methyl-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-(4-methoxyphenyl)-1-methyl-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10934851
M. Wt: 404.5 g/mol
InChI Key: OKRTWOAIAKESLN-UHFFFAOYSA-N
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Description

6-(4-METHOXYPHENYL)-1-METHYL-N~4~-[1-METHYL-2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyrazole ring, and a carboxamide group

Preparation Methods

The synthesis of 6-(4-METHOXYPHENYL)-1-METHYL-N~4~-[1-METHYL-2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of the pyrazole ring and the subsequent attachment of the methoxyphenyl and carboxamide groups. One common synthetic route involves the reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde under solvent-free conditions at elevated temperatures . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of specific catalysts and controlled reaction environments.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. Molecular simulation studies have shown that it can fit into active sites of target proteins, characterized by lower binding free energy . This interaction can result in the inhibition or activation of specific pathways, contributing to its bioactivity.

Comparison with Similar Compounds

Similar compounds to 6-(4-METHOXYPHENYL)-1-METHYL-N~4~-[1-METHYL-2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE include:

Properties

Molecular Formula

C22H24N6O2

Molecular Weight

404.5 g/mol

IUPAC Name

6-(4-methoxyphenyl)-1-methyl-N-[1-(3-methylpyrazol-1-yl)propan-2-yl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H24N6O2/c1-14-9-10-28(26-14)13-15(2)24-22(29)18-11-20(16-5-7-17(30-4)8-6-16)25-21-19(18)12-23-27(21)3/h5-12,15H,13H2,1-4H3,(H,24,29)

InChI Key

OKRTWOAIAKESLN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)CC(C)NC(=O)C2=CC(=NC3=C2C=NN3C)C4=CC=C(C=C4)OC

Origin of Product

United States

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